Home > Products > Building Blocks P4819 > Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate - 1788043-97-9

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Catalog Number: EVT-1736418
CAS Number: 1788043-97-9
Molecular Formula: C12H18F6N2O4
Molecular Weight: 368.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential therapeutic applications. The compound features a unique structure that includes a hexahydro-pyrrolizine moiety, which is known for its biological activity. This compound is classified as a derivative of pyrrolidine and is often explored for its role as an intermediate in the synthesis of various bioactive molecules.

Source

The compound can be synthesized through various chemical processes, with methods documented in patent literature and academic research. It is often derived from simpler precursors, showcasing the versatility of pyrrolidine derivatives in synthetic organic chemistry.

Classification

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate belongs to the class of nitrogen-containing heterocycles, specifically pyrrolizines. These compounds are characterized by their cyclic structures containing nitrogen atoms, which contribute to their diverse chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate typically involves several key steps:

  1. Formation of the Pyrrolizine Core: The initial step often includes the cyclization of appropriate precursors to form the hexahydro-pyrrolizine ring. This can be achieved through methods such as hydrogenation or cyclization reactions involving amines and carbonyl compounds.
  2. Substitution Reactions: Following the formation of the core structure, further functionalization occurs through nucleophilic substitution reactions to introduce the methanamine group.
  3. Formation of the Ditrifluoroacetate Salt: The final step involves reacting the amine derivative with trifluoroacetic acid to yield the ditrifluoroacetate salt form, enhancing solubility and stability for pharmaceutical applications.

Technical Details

The synthesis may utilize various reagents such as acetic acid and hydrogen chloride gas under controlled conditions to ensure optimal yields. For example, one documented method involves treating 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine with acetic acid and hydrogen chloride to facilitate the formation of the desired product .

Molecular Structure Analysis

Structure

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate features a bicyclic structure with a nitrogen atom integrated into the ring system. The molecular formula can be represented as C₈H₁₄F₆N₂O₂, indicating the presence of fluorinated groups that contribute to its chemical behavior.

Data

The compound's structural characteristics can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular arrangement and confirm its identity during synthesis.

Chemical Reactions Analysis

Reactions

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate can participate in various chemical reactions typical of amines and heterocycles:

  1. Nucleophilic Substitution: The amine functionality allows for nucleophilic attack on electrophiles, facilitating further derivatization.
  2. Acylation Reactions: The presence of amine groups enables acylation, making it possible to synthesize more complex derivatives that may exhibit enhanced biological activity.
  3. Hydrogenation: The saturated nature of the hexahydro structure makes it amenable to hydrogenation reactions under specific conditions.

Technical Details

Understanding these reactions requires knowledge of reaction kinetics and mechanisms, which can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process

The mechanism of action for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is not fully elucidated but is hypothesized to involve interactions with biological targets such as receptors or enzymes. Its structural features suggest potential activity in modulating neurotransmitter systems or serving as an inhibitor for specific enzymes involved in disease pathways.

Data

Further research into its pharmacodynamics and pharmacokinetics will be essential to determine how this compound exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is expected to exhibit properties typical of similar nitrogenous heterocycles:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a narrow range due to its crystalline nature.
  • Solubility: The ditrifluoroacetate salt form enhances solubility in polar solvents, making it suitable for various applications in medicinal chemistry.

Chemical Properties

Chemical properties include stability under ambient conditions and reactivity towards electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.

Relevant data on these properties can be gathered from databases like Sigma-Aldrich or through empirical testing in laboratory settings .

Applications

Scientific Uses

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate has potential applications in medicinal chemistry as a precursor for developing new pharmaceuticals targeting neurological disorders or other diseases where modulation of specific biological pathways is required. Its unique structure may also allow it to serve as a scaffold for designing novel compounds with improved efficacy and safety profiles.

Introduction to Pyrrolizine Alkaloids in Modern Drug Discovery

Historical Context of Pyrrolizine Derivatives in Medicinal Chemistry

Pyrrolizidine alkaloids (PAs) represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have evolved as plant defense mechanisms against herbivores and pathogens [8]. Historically, plants containing these alkaloids were utilized in traditional medicine systems worldwide, including Traditional Chinese Medicine and Native American herbal practices, despite their inherent toxicological risks [5]. The pyrrolizidine nucleus—characterized by two fused five-membered rings sharing a bridgehead nitrogen atom—provides a versatile scaffold that has fascinated medicinal chemists for decades [2] [8]. Over 660 distinct PAs and PA N-oxides have been identified across more than 6,000 plant species, predominantly within the Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae families [5] [8].

The structural complexity and biological activity of naturally occurring PAs have inspired extensive synthetic efforts. Early research focused on understanding their toxicological mechanisms, but gradually revealed unexpected pharmacological potential. Seminal work on compounds like indicine N-oxide demonstrated significant antineoplastic activity against leukemia in clinical studies during the 1980s, with response rates warranting further investigation despite dose-limiting hepatotoxicity [5]. Other investigations identified specific PA derivatives (7-O-angeloyllycopsamine N-oxide, echimidine N-oxide) as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative disorders [5]. These discoveries established pyrrolizine derivatives as privileged structures in drug discovery, capable of interacting with diverse biological targets when appropriately functionalized.

Rationale for Targeting Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a synthetically modified pyrrolizine derivative specifically engineered to overcome limitations of natural PAs. Unlike naturally occurring PAs containing the hepatotoxic 1,2-unsaturated necine base (e.g., retronecine), this compound features a fully saturated hexahydro-1H-pyrrolizine core with a primary aminomethyl substituent at the 7a-position [3] [9]. This strategic molecular design achieves three critical objectives:

First, saturation of the pyrrolizidine ring system eliminates the metabolic pathway leading to toxic pyrrolic metabolites (dehydropyrrolizidine alkaloids) responsible for the hepatotoxicity associated with unsaturated PAs [2] [5]. Second, the 7a-aminomethyl group provides a synthetically versatile handle for conjugation with pharmacophores or linker systems in targeted drug design, particularly relevant in proteolysis targeting chimera (PROTAC) development [1]. Third, the ditrifluoroacetate salt form enhances solubility and crystallinity, facilitating purification and handling in synthetic workflows [3] [4]. This deliberate engineering positions hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate as a safer, more adaptable building block compared to its natural precursors, ideally suited for modern medicinal chemistry applications where structural precision and controlled metabolism are paramount.

Properties

CAS Number

1788043-97-9

Product Name

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid

Molecular Formula

C12H18F6N2O4

Molecular Weight

368.27 g/mol

InChI

InChI=1S/C8H16N2.2C2HF3O2/c9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h1-7,9H2;2*(H,6,7)

InChI Key

PSXSMJFEUOENJW-UHFFFAOYSA-N

SMILES

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.